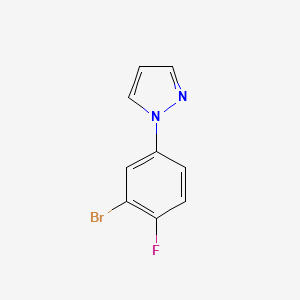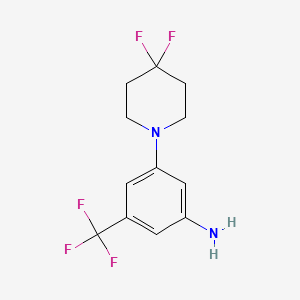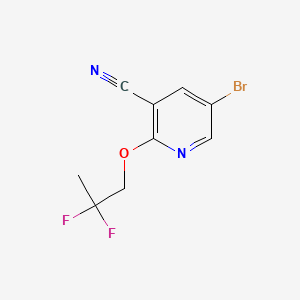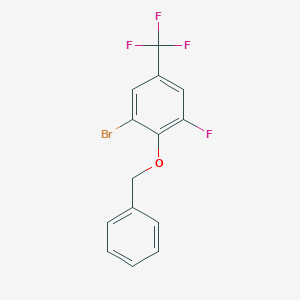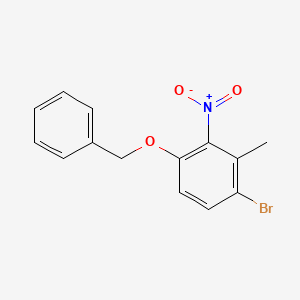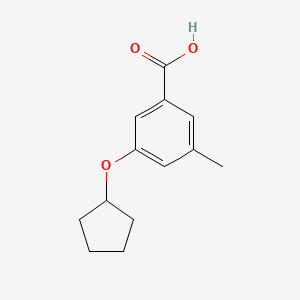
3-(Cyclopentyloxy)-5-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopentyloxy)-5-methylbenzoic acid is an organic compound that features a cyclopentyloxy group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-5-methylbenzoic acid typically involves the reaction of 3-hydroxy-5-methylbenzoic acid with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization or chromatography is also common to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopentyloxy)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
3-(Cyclopentyloxy)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopentyloxy)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopentyloxy-4-methoxybenzoic acid: Similar structure with a methoxy group instead of a methyl group.
3-(Cyclopentyloxy)-benzoic acid: Lacks the methyl group on the aromatic ring.
5-Methyl-2-(cyclopentyloxy)benzoic acid: Different position of the cyclopentyloxy group on the aromatic ring.
Uniqueness
3-(Cyclopentyloxy)-5-methylbenzoic acid is unique due to the specific positioning of the cyclopentyloxy and methyl groups on the benzoic acid core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
3-cyclopentyloxy-5-methylbenzoic acid |
InChI |
InChI=1S/C13H16O3/c1-9-6-10(13(14)15)8-12(7-9)16-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,14,15) |
Clave InChI |
LQCHGNPZOPELHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoyl)-n,n-dimethylpiperidine-4-carboxamide](/img/structure/B14763852.png)
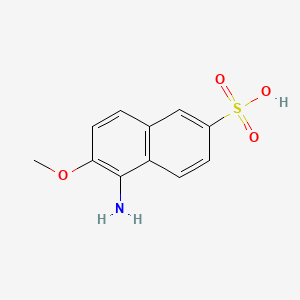
![Naphtho[2,3-C][1,2]oxazole](/img/structure/B14763864.png)
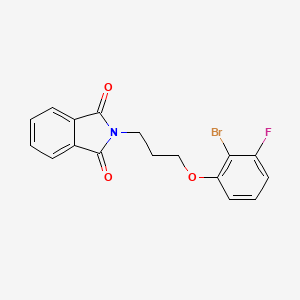
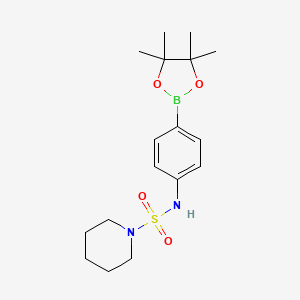


![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
